Product packaging for 2,6-Dimethyl-2,3-dihydro-1,4-dithiine(Cat. No.:CAS No. 61947-20-4)

2,6-Dimethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B14558207
CAS No.: 61947-20-4
M. Wt: 146.3 g/mol
InChI Key: DSFGLZQMDLEIFY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,3-dihydro-1,4-dithiine is a sulfur-containing heterocyclic compound that serves as a key intermediate and analog in agricultural and materials science research. Its core structure is a partially saturated 1,4-dithiine ring, a system known for its interesting conformational properties, typically adopting a half-chair or boat-like form rather than a planar geometry . This compound provides researchers with a versatile scaffold for synthesizing and studying more complex molecules. A primary research application of this chemical class is as a precursor to sulfone derivatives, such as the well-characterized plant growth regulator Dimethipin (2,3-dihydro-5,6-dimethyl-1,4-dithiine 1,1,4,4-tetraoxide) . Studying its oxidation pathway and the resulting biological activity of its metabolites is crucial for understanding the mechanism of action of certain defoliants and desiccants, which function by interfering with protein synthesis and inducing stomatal closure in plants . Beyond agrochemical research, the 1,4-dithiine core structure is of significant interest in advanced materials science. Researchers investigate these sulfur-rich heterocycles for developing novel electroactive systems and organic electronic materials, as the disulfide bridges can exhibit electrochemically switchable properties . The compound's molecular formula is C6H10S2, with a molecular weight of 146.27 g/mol . Researchers must handle this material with appropriate safety precautions in a controlled laboratory environment. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S2 B14558207 2,6-Dimethyl-2,3-dihydro-1,4-dithiine CAS No. 61947-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61947-20-4

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

2,6-dimethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C6H10S2/c1-5-3-7-4-6(2)8-5/h3,6H,4H2,1-2H3

InChI Key

DSFGLZQMDLEIFY-UHFFFAOYSA-N

Canonical SMILES

CC1CSC=C(S1)C

Origin of Product

United States

Methodological Advances in the Synthesis of 2,6 Dimethyl 2,3 Dihydro 1,4 Dithiine and Analogues

Historical Evolution of Dihydro-1,4-dithiine Synthetic Pathways

The development of synthetic routes to dihydro-1,4-dithiines has been driven by the utility of these compounds in various applications, including as herbicides, fungicides, and bactericides. google.com Early methods often involved reactants with significant handling challenges, such as the unpleasant odor of 1,2-dithiol compounds. google.com

Historically, several key strategies were employed to construct the dihydro-1,4-dithiine ring. One prominent early method involved the reaction of a halocarbonyl compound with a 1,2-dithiol. google.com A related approach was the reaction of a ketone with a 1,2-dithiol, followed by halogenation and subsequent ring expansion to form the dithiin structure. google.com Further variations included the reaction of a 1,2-dithiol with an alpha-halo-beta-keto-ester or a beta-keto-ester, the latter of which also required a ring expansion step. google.com

Other foundational methods avoided the use of 1,2-dithiols. One such pathway was the reaction of a mercaptoketone with a thirane. google.com Another significant historical synthesis involved reacting a dithiol with an acyloin. google.com A convenient, high-yielding synthesis of the parent 1,4-dithiin was also developed via the dehydration of the commercially available 1,4-dithiane-2,5-diol (B140307) using thionyl chloride. mit.edu These early methods, while effective, often suffered from the use of odorous reagents or harsh reaction conditions, paving the way for the development of more refined and modern strategies. google.com

Modern Synthetic Strategies for 2,6-Dimethyl-2,3-dihydro-1,4-dithiine

Modern synthetic chemistry has provided more efficient, safer, and versatile methods for the preparation of this compound and its analogues. These strategies often feature milder conditions and avoid the use of problematic reagents.

A significant advancement in the synthesis of dihydro-1,4-dithiins is the reaction of an organic thiosulfate (B1220275), also known as a Bunte salt, with either an α-hydroxyketone (acyloin) or an α-halocarbonyl compound. google.com This method provides a direct and efficient route to the target heterocycle without the use of odorous dithiol intermediates. google.com

The synthesis of this compound can be achieved by reacting sodium ethylene (B1197577) thiosulfate with acetoin (B143602) (an α-hydroxyketone) or 3-chloro-2-butanone (B129570) (an α-halocarbonyl compound). google.com The reaction with acetoin is typically carried out under reflux in acidified water, yielding the product as a pale yellow oil. google.com Similarly, the reaction with 3-chloro-2-butanone produces the same target compound. google.com This approach is notable for its operational simplicity and for avoiding the handling issues associated with earlier synthetic methods. google.com The use of a phase-transfer catalyst, such as a tetraalkyl ammonium (B1175870) halide, can also be employed to facilitate the reaction. google.com

    Synthesis of this compound via Thiosulfate Route

This table summarizes the reaction conditions and outcomes for the synthesis of this compound using an organic thiosulfate (Bunte Salt) with different carbonyl compounds, based on findings from patent literature. google.com

Carbonyl ReactantKey ReagentsConditionsProductReported Yield
Acetoin (α-Hydroxyketone)Sodium ethylene thiosulfate, HClGentle reflux with stirringThis compound~70% of theoretical
3-Chloro-2-butanone (α-Halocarbonyl)Sodium ethylene thiosulfateReaction conditions as per Example 1 of the sourceThis compoundSubstantial yield (quantitative data not specified)

Cyclization reactions remain a cornerstone of heterocyclic synthesis. For dihydro-1,4-dithiins, a common modern approach is the Paal–Knorr type cyclization of α-diketosulfides. mit.edu This transformation is typically mediated by sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a solvent such as refluxing benzene (B151609) or toluene (B28343). mit.edu The α-diketosulfide precursors can be prepared symmetrically by reacting sodium sulfide (B99878) with an α-haloketone, or non-symmetrically through the reaction of an α-thioketone with an α-haloketone, allowing for flexibility in the final substitution pattern of the dithiine ring. mit.edu

The synthesis of chiral molecules is a key focus of modern organic chemistry. A novel method has been developed for the stereoselective synthesis of chiral 2,3-dihydro-1,4-dithiine derivatives through a chirality transfer process. figshare.comtandfonline.com This strategy involves the reaction of a chiral cyclic aliphatic dithioacetal, which possesses a pre-existing stereogenic center, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). tandfonline.com

The crucial aspect of this method is that the stereogenic center on the substrate, located at the α-position to the dithioacetal, controls the formation of two new stereogenic centers in the resulting 2,3-dihydro-1,4-dithiine product. tandfonline.com When a pure enantiomer of the starting material is used, only a single enantiomer of the product is formed. tandfonline.com For instance, if the substrate has an R absolute configuration, a specific stereoisomer of the product is obtained, while the S-enantiomer of the substrate yields the corresponding enantiomeric product. tandfonline.com This represents the first documented example of such a chirality transfer from a chiral aliphatic dithioacetal to a dihydro-1,4-dithiine scaffold, offering a valuable pathway to enantiomerically pure derivatives. tandfonline.com

Recent research has focused on developing innovative and environmentally benign synthetic routes. One such novel approach is the transition-metal-free synthesis of 1,4-dithiins from elemental sulfur and alkynes. rsc.orgrsc.org This method provides a highly regioselective protocol for producing polysubstituted 1,4-dithiins by reacting alkynones with elemental sulfur under mild, aerobic conditions. rsc.org This strategy is advantageous due to its operational simplicity, good functional group tolerance, and avoidance of transition metal catalysts. rsc.org

Another facile and novel synthesis of substituted 2,3-dihydro-1,4-dithiins has been developed from α-oxo ketene (B1206846) cyclic dithioacetals. researchgate.netdntb.gov.ua This method is based on the reaction of α-bromo or α-hydroxy ketones with the α-oxo ketene cyclic dithioacetals, providing a new route to access these heterocyclic systems. researchgate.net

Mechanistic Investigations of Dihydro-1,4-dithiine Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new ones. The stereoselective synthesis involving chirality transfer is proposed to proceed through a mechanism where the Lewis acid coordinates to the substrate, facilitating a cascade of bond formations and breakages that ultimately transfers the stereochemical information from the starting material to the product. tandfonline.com

For the synthesis from organic thiosulfates and carbonyl compounds, the mechanism is understood to involve the initial formation of a sulfur-carbon bond via nucleophilic attack, followed by an intramolecular cyclization and dehydration or dehydrohalogenation to yield the stable six-membered dihydro-1,4-dithiine ring. google.com In the transition-metal-free synthesis from alkynes and elemental sulfur, the reaction is believed to proceed through intermediates generated from the interaction of the base with sulfur, which then react with the alkyne in a cycloaddition-type process to form the dithiine ring. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethyl 2,3 Dihydro 1,4 Dithiine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Conformational Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamic conformational behavior of 2,6-Dimethyl-2,3-dihydro-1,4-dithiine. The dihydro-1,4-dithiin ring is non-planar and is known to exist in flexible conformations. Theoretical calculations and experimental studies on related perhalo-1,4-dithiins confirm that the most stable conformation is a boat-like structure. researchgate.net The energy barrier for ring inversion, passing through a planar transition state, is relatively low, indicating conformational flexibility at room temperature. researchgate.net

For this compound, the presence of methyl groups at the C2 and C6 positions influences the conformational equilibrium. The analysis of ¹H and ¹³C NMR chemical shifts, along with proton-proton coupling constants (³JHH), provides detailed insights into the preferred geometry. In related 2,3-disubstituted 1,4-dithianes, the conformational preference (diaxial vs. diequatorial) is highly dependent on the steric bulk of the substituents. researchgate.net For the title compound, the analysis of Nuclear Overhauser Effect (NOE) data can further distinguish between different spatial arrangements of the protons, helping to confirm the dominant conformer in solution. mdpi.com The application of Density Functional Theory (DFT) calculations to predict NMR coupling constants has proven to be a powerful method for analyzing the conformational equilibrium of complex molecules in solution, a technique applicable here. chemrxiv.orgchemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments and data from similar structures. Actual experimental values may vary based on solvent and other conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~3.5 - 4.0 (quartet)~35 - 40
C2-CH₃~1.3 - 1.5 (doublet)~20 - 25
C3-H₂~2.9 - 3.2 (multiplet)~30 - 35
C5 (vinyl)~5.8 - 6.1 (singlet or narrow multiplet)~120 - 125
C6 (vinyl)-~125 - 130
C6-CH₃~2.0 - 2.2 (singlet or narrow multiplet)~18 - 22

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Electron Impact Mass Spectrometry (EI-MS) is employed to confirm the molecular weight of this compound and to investigate its fragmentation patterns. The molecular ion peak (M⁺•) is expected at an m/z value corresponding to its molecular formula, C₆H₁₀S₂. The presence of sulfur isotopes (³⁴S) would result in a characteristic M+2 peak with an intensity of approximately 8-9% relative to the M⁺• peak.

The fragmentation of dihydro-1,4-dithiine derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. Common fragmentation pathways for related sulfur-containing heterocycles involve the initial loss of small radicals or neutral molecules. sapub.orgarkat-usa.org For this compound, key fragmentation steps likely include the loss of a methyl radical (•CH₃) from the C2 or C6 position, followed by rearrangements of the dithiine ring. Cleavage of the C-S bonds and subsequent ring-opening can lead to a variety of sulfur-containing fragment ions. The fragmentation of related pyrimidinethiones often proceeds via the elimination of side functional groups followed by the decomposition of the heterocyclic ring. sapub.orgresearchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentFragmentation Pathway
146[C₆H₁₀S₂]⁺•Molecular Ion (M⁺•)
131[C₅H₇S₂]⁺Loss of •CH₃ from M⁺•
113[C₅H₅S]⁺Loss of •SH from [C₅H₇S₂]⁺ or subsequent fragmentation
85[C₄H₅S]⁺Ring cleavage and loss of CH₂S
71[C₃H₃S]⁺Further fragmentation

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of this compound, offering precise data on bond lengths, bond angles, and torsional angles. For the related 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), the dithiine ring adopts a non-planar conformation with an S–C–C–S torsion angle of -70.39°. iucr.orgnih.gov A similar boat or twist-boat conformation is expected for the title compound.

The crystal packing is governed by intermolecular interactions. While strong hydrogen bonds are absent in this molecule, weaker interactions such as van der Waals forces and potential S···S contacts play a crucial role in the crystal architecture. nih.govbohrium.comrsc.org In the crystal structure of iucr.orgresearchgate.netdithiino[2,3-b]-1,4-dithiin, short intermolecular S···S contacts were observed, indicating the importance of chalcogen interactions in the solid-state assembly. researchgate.net Analysis of the crystal structure of this compound would reveal how the methyl substituents influence the packing efficiency and the nature of these weak intermolecular forces.

Table 3: Typical Crystallographic Parameters for Dihydro-1,4-dithiine Derivatives Note: This table presents typical ranges and values based on related structures. Data for the specific title compound would require experimental determination.

ParameterDescriptionTypical Value/Range
Crystal System-Monoclinic or Triclinic
Space Group-e.g., P2₁/c, P-1
C=C Bond LengthDouble bond in the ring1.33 - 1.35 Å
C-S Bond LengthSingle bond in the ring1.75 - 1.82 Å
S-C-C-S Torsion AngleDefines the ring pucker50° - 75°
Intermolecular S···S contactsShortest distance between sulfur atoms of adjacent molecules> 3.5 Å (van der Waals) or < 3.5 Å (indicating interaction)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. The spectra are characterized by absorptions corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational bands include C-H stretching from the methyl and methylene (B1212753) groups, C=C stretching from the unsaturated part of the ring, and C-S stretching vibrations. The C=C stretching vibration typically appears as a strong band in the Raman spectrum and a medium-to-strong band in the IR spectrum in the region of 1600-1680 cm⁻¹. C-S stretching vibrations are generally weaker and appear in the fingerprint region between 600-800 cm⁻¹. The symmetric and asymmetric stretches of the CH₃ and CH₂ groups are expected in the 2850-3000 cm⁻¹ region. mdpi.comscifiniti.com The combination of IR and Raman data is powerful because some modes that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile. researchgate.net

Table 4: Principal IR and Raman Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentTechnique
2850 - 3000C-H stretching (methyl, methylene)IR, Raman
1600 - 1680C=C stretchingIR, Raman (strong)
1370 - 1470C-H bending (methyl, methylene)IR, Raman
600 - 800C-S stretchingIR, Raman

Photoelectron Spectroscopy for Probing Electronic Structure and Redox Properties in Related Dithiine Complexes

Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the ionization energies required to remove electrons from different molecular orbitals. While data for the isolated this compound may be limited, studies on related 1,2-dithiins and metal complexes incorporating dithiine or dithione ligands provide valuable insights. acs.org

In these systems, PES helps to identify the character of the highest occupied molecular orbitals (HOMO). For dithiins, the frontier orbitals are typically associated with the sulfur lone pairs and the π-system of the C=C double bond. acs.org When dithiine derivatives act as ligands in metal complexes, their electronic structure is significantly altered. rsc.orgnih.gov PES studies on such complexes reveal the extent of mixing between metal d-orbitals and ligand orbitals. researchgate.netnih.gov This information is crucial for understanding the redox properties of the complexes, as the HOMO and LUMO energies, which can be probed by PES, determine the ease of oxidation and reduction. For instance, in iron(III/II) dithione complexes, intense metal-to-ligand charge transfer (MLCT) bands observed in electronic spectra are explained by the strong mixing of metal and ligand orbitals, a feature that can be directly investigated with PES. rsc.orgnih.goviu.edu

Chemical Reactivity and Transformation Pathways of 2,6 Dimethyl 2,3 Dihydro 1,4 Dithiine

Olefinic Reactivity: Electrophilic and Nucleophilic Additions

The carbon-carbon double bonds in 2,6-dimethyl-2,3-dihydro-1,4-dithiine are analogous to those in vinyl sulfides. The presence of the sulfur atoms significantly influences their electronic properties, making them electron-rich and thus susceptible to attack by electrophiles.

Electrophilic Additions: Electrophilic addition to conjugated dienes, a related structural motif, typically proceeds through the formation of a stable carbocation intermediate. libretexts.orgchemistrysteps.com In the case of a conjugated system, this often leads to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The reaction begins with the protonation of one of the double bonds at the carbon atom that results in the most stable carbocation. libretexts.orgchemistrysteps.com For this compound, while not a conjugated diene in the traditional sense, the sulfur atoms can stabilize an adjacent positive charge through resonance.

Protonation of a double bond would lead to a resonance-stabilized carbocation, with the positive charge delocalized between the carbon atom and the adjacent sulfur atom. The subsequent attack by a nucleophile can occur at either of these electrophilic centers. The regioselectivity of such additions is influenced by factors like carbocation stability and reaction conditions. For instance, in electrophilic additions to dienes, lower temperatures often favor the kinetic product (1,2-addition), while higher temperatures favor the more stable thermodynamic product (1,4-addition). chemistrysteps.comlibretexts.org

Nucleophilic Additions: The electron-rich nature of the double bonds in vinyl sulfides generally makes them poor candidates for direct nucleophilic attack unless activated by adjacent electron-withdrawing groups. However, reactions analogous to the Michael addition can occur if the system is appropriately substituted. rsc.org Nucleophilic addition to vinyl sulfoxides, which are activated towards nucleophiles, is a well-established process. researchgate.net Furthermore, β-sulfonylvinylamines can be formed through the nucleophilic substitution of (β-iodovinyl)sulfones with amines, proceeding via an addition-elimination mechanism. nih.gov While direct nucleophilic addition to the unsubstituted double bonds of this compound is not a primary reaction pathway, modification of the molecule could enable such reactivity.

Transformations Involving Sulfur Heteroatoms

The sulfur atoms in the this compound ring possess lone pairs of electrons, rendering them nucleophilic. This property allows them to participate in reactions with various electrophiles.

The nucleophilicity of sulfur is a fundamental aspect of its chemistry. Thiolate anions (RS⁻) are known to be excellent nucleophiles, readily participating in Sₙ2 reactions. libretexts.org Similarly, the sulfur atoms in a sulfide (B99878), like the dithiine ring, can act as nucleophiles, for example, by attacking alkyl halides to form sulfonium (B1226848) salts. This reactivity is central to many biological processes and synthetic transformations. libretexts.org Although specific studies on the S-alkylation of this compound are not prevalent, this general reactivity of sulfides is expected to apply.

Another potential transformation is desulfurization. The sulfur-sulfur single bond is significantly stronger than the oxygen-oxygen bond in peroxides, making disulfides thermodynamically favored over peroxides. libretexts.org However, various reagents can effect the removal of sulfur from heterocyclic systems, often leading to carbon-carbon bond formation or aromatization.

Valence Isomerization Phenomena in Dithiine Systems

Valence isomerization involves the reversible, thermally or photochemically induced rearrangement of bonding electrons, leading to a structural isomer. In dithiine systems, these phenomena can be influenced by substitution and the electronic nature of the molecule.

Research on related 1,4-dithiin systems has shown that isomerization can occur under thermal conditions. For example, 2,5- and 2,6-disubstituted 1,4-dithiins have been observed to undergo isomerization in toluene (B28343) at 110 °C, resulting in equilibrium mixtures of the isomers. researchgate.net This suggests a dynamic process involving the rearrangement of the dithiin core. Furthermore, studies on complex, chiral pyrene-based 1,4-dithiins have explored their synthesis and chiroptical properties, hinting at the potential for complex structural dynamics and isomerization within these sulfur-containing heterocyclic systems. researchgate.net While specific studies on the valence isomerization of this compound are scarce, the behavior of analogous compounds suggests that such transformations may be possible under certain conditions.

Cycloaddition Reactions, Including Diels-Alder Chemistry of Dithiine Analogues

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The this compound ring contains structural elements that could potentially participate in such reactions, most notably the Diels-Alder reaction. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgdigitellinc.com The reactivity is governed by the electronic properties of the reactants; typically, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org Vinyl sulfides and their oxidized derivatives, vinyl sulfoxides and vinyl sulfones, have been extensively used as dienophiles in Diels-Alder reactions, effectively serving as equivalents for acetylene (B1199291) or ethene. acs.orgelsevierpure.comacs.org

While this compound itself is not a conjugated diene, its derivatives can be. For instance, 2,6-divinyl-1,4-dithiin has been shown to be a reactive diene in Diels-Alder reactions for the synthesis of thianthrene (B1682798) derivatives. researchgate.net Conversely, the double bonds within the dihydrodithiine ring could potentially act as dienophiles, although their electron-rich nature would require reaction with a highly electron-deficient diene in an inverse-electron-demand Diels-Alder reaction. wikipedia.org

Beyond the [4+2] cycloaddition, other modes are possible. A related compound, (5,6-dihydro-1,4-dithiin-2-yl)methanol, has been shown to generate a sulfur-stabilized allylic cation that undergoes a stepwise [3+2] cycloaddition with various olefins to form cyclopentanoid structures. nih.gov This highlights the versatility of the dihydrodithiine scaffold in cycloaddition chemistry.

Table 1: Cycloaddition Reactions of Dithiine Analogues

Dithiine Derivative Reaction Type Reacts As Partner Product Type Reference
2,6-Divinyl-1,4-dithiin Diels-Alder [4+2] Diene Various Dienophiles Thianthrenes researchgate.net
Phenyl vinyl sulfoxide (B87167) Diels-Alder [4+2] Dienophile Various Dienes Cyclohexene derivatives acs.org
(5,6-Dihydro-1,4-dithiin-2-yl)methanol Stepwise [3+2] Allyl-Cation Equivalent Conjugated Olefins Cyclopentanoids nih.gov

Oxidation Reactions Leading to Sulfoxide and Sulfone Derivatives of Dihydrodithiines

The sulfur atoms in this compound are readily oxidized to form the corresponding sulfoxides and sulfones. This is one of the most common transformations for sulfides and is of significant synthetic utility.

The oxidation of sulfides is a stepwise process. Mild oxidation typically yields the sulfoxide, while stronger oxidizing agents or more forcing conditions lead to the corresponding sulfone. nih.gov A wide variety of reagents can be used for this transformation, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. nih.govnih.gov The synthesis of sulfoxides can be challenging due to overoxidation to the sulfone, requiring careful control of stoichiometry and reaction conditions. nih.gov

A closely related compound, Dimethipin (2,3-dihydro-5,6-dimethyl-1,4-dithiin-1,1,4,4-tetraoxide), is the sulfone derivative of an isomer of the title compound. Dimethipin is synthesized through the oxidation of 2,3-dimethyl-5,6-dihydro-1,4-dithiin using hydrogen peroxide. wikipedia.org This provides a direct analogy for the oxidation of this compound. Oxidation of the two sulfur atoms would lead first to mono- and di-sulfoxides, and ultimately to the corresponding di-sulfone. The oxidation of the sulfur atoms introduces chirality at each sulfur in the sulfoxide state, leading to the possibility of multiple diastereomers.

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

Oxidizing Agent Typical Product Conditions Reference
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Controlled stoichiometry; often requires a catalyst nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone Stoichiometry dependent; mild conditions nih.gov
Potassium Permanganate (KMnO₄) Sulfone Strong oxidant; often in acetic acid nih.gov
Sodium Periodate (NaIO₄) Sulfoxide Selective for sulfoxide formation N/A
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Sulfoxide or Sulfone Versatile, water-soluble oxidant N/A

Theoretical and Computational Chemistry of 2,6 Dimethyl 2,3 Dihydro 1,4 Dithiine and Dithiine Ring Systems

Quantum Chemical Studies (Density Functional Theory, ab initio) on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the geometry and electronic characteristics of molecules. For the 2,3-dihydro-1,4-dithiine ring system, these studies consistently indicate a deviation from planarity.

Molecular Structure and Conformation:

The 2,3-dihydro-1,4-dithiine ring is characterized by the presence of two sp³-hybridized carbon atoms and two sp²-hybridized carbon atoms, along with two sulfur atoms. This configuration precludes a fully planar geometry. Computational studies on analogous systems, such as 1,4-dithiine and its derivatives, reveal that the ring adopts a non-planar conformation to alleviate the destabilizing effects of antiaromaticity that would arise in a planar 8π-electron system. scispace.com The most stable conformation is typically a boat or half-chair form. scispace.com

For instance, DFT calculations on 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), a closely related structure, have provided specific geometric parameters that are likely comparable to the parent dihydro-1,4-dithiine ring. nih.gov These calculations, performed at the B3LYP/cc-pTVZ level, show a significant puckering of the ring. nih.gov The key S–C–C–S torsion angle was calculated to be -69.6°. nih.gov This pronounced twist confirms the non-planar nature of the ring system.

Electronic Properties:

The electronic properties of the 2,3-dihydro-1,4-dithiine ring are significantly influenced by the presence of the sulfur atoms, which possess lone pairs of electrons that can participate in orbital interactions. DFT studies on related dithiins and their S-oxygenated derivatives have explored their frontier molecular orbitals (HOMO and LUMO). scispace.com In the dihydro-1,4-dithiine system, the HOMO is expected to have significant contributions from the sulfur p-orbitals and the π-system of the C=C double bond. The LUMO is likely to be a π*-antibonding orbital associated with the double bond. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity and its potential as a semiconductor.

Below is an interactive data table summarizing typical geometric parameters for a dihydro-1,4-dithiine ring, based on DFT calculations of a related anhydride derivative. nih.gov

ParameterAtom InvolvementCalculated Value (B3LYP/cc-pTVZ)
S–C(sp²) Bond LengthS–C=1.730 Å
S–C(sp³) Bond LengthS–CH₂1.829 Å
S–C–C–S Torsion AngleS–CH₂–CH₂–S-69.6°

Analysis of Aromaticity, Antiaromaticity, and Electronic Delocalization

The concepts of aromaticity and antiaromaticity are central to understanding the stability and electronic structure of cyclic conjugated systems. Aromatic compounds, which follow Hückel's rule (4n+2 π-electrons), exhibit enhanced stability, while antiaromatic compounds (4n π-electrons) are destabilized. youtube.com

The fully unsaturated 1,4-dithiin ring contains a cyclic system of 8 π-electrons (four from the two C=C bonds and two from each sulfur atom's lone pair). If the ring were planar, it would be considered antiaromatic and thus highly unstable. stackexchange.comthieme-connect.com To avoid this destabilization, 1,4-dithiin and its derivatives adopt a non-planar boat-like conformation. scispace.comstackexchange.com This puckering of the ring disrupts the continuous overlap of p-orbitals, thereby preventing cyclic delocalization and circumventing antiaromaticity. Consequently, 1,4-dithiin is classified as non-aromatic . thieme-connect.com

In the case of 2,6-dimethyl-2,3-dihydro-1,4-dithiine, the ring is saturated at the 2- and 3-positions, which inherently breaks the cyclic conjugation path. The π-system is localized to the S-C(CH₃)=C(CH₃)-S fragment. Therefore, the concepts of aromaticity and antiaromaticity, which require a continuous cycle of conjugated orbitals, are not directly applicable to the entire ring. The system is fundamentally non-aromatic .

Computational methods to assess aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) index, could be used to confirm the lack of aromatic character. A NICS calculation in the center of the ring would be expected to yield a value close to zero, indicative of a non-aromatic system.

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects involve the influence of orbital alignment on the structure and stability of a molecule. wikipedia.org In this compound, these effects play a crucial role in determining the most stable conformation of the ring and the orientation of the substituents.

The non-planar, puckered conformation of the dihydro-1,4-dithiine ring gives rise to axial and equatorial positions for substituents on the sp³-hybridized carbons, and distinct orientations for the methyl groups on the sp² carbons. The key stereoelectronic interactions in this system involve hyperconjugation. This is the donation of electron density from a filled bonding orbital (σ) or a non-bonding orbital (n) to an adjacent empty antibonding orbital (σ*).

The stability of different conformers is influenced by interactions such as:

σ(C-H) → σ(C-S)*: Donation of electron density from a C-H bond to an anti-bonding C-S orbital. The strength of this interaction is highly dependent on the dihedral angle between the orbitals, with an anti-periplanar arrangement (180°) being optimal.

σ(C-C) → σ(C-S)*: Similar hyperconjugation involving the C-C single bonds of the ethylenic bridge.

These hyperconjugative interactions, along with classic steric hindrance, will dictate the conformational equilibrium. For the saturated part of the ring, the chair-like or boat-like conformations will position the hydrogen atoms in axial and equatorial-like positions. The relative stability will depend on the balance between minimizing steric clashes and maximizing stabilizing stereoelectronic interactions. The presence of dicoordinate sulfur in the ring introduces specific electronic characteristics; sulfur is less electronegative than oxygen, which affects the energy levels of the involved orbitals and the magnitude of these interactions compared to analogous oxathiane or dioxane systems. taylorfrancis.com

Investigation of Electronic Band Structures and Conductive Properties in Related Molecular Crystals

The study of electronic band structures is essential for understanding the conductive properties of materials in the solid state. For molecular crystals, the electronic properties are determined by the electronic structure of the individual molecules and their packing arrangement in the crystal lattice.

While specific studies on the crystal structure and electronic band structure of this compound are not available, research on related sulfur-containing heterocycles provides a basis for prediction. The unique, non-planar structure of dithiin-based molecules and their ability to undergo reversible one- and two-electron oxidations make them interesting candidates for redox-active materials. thieme-connect.comresearchgate.net

The formation of a molecular crystal involves weaker intermolecular interactions, such as van der Waals forces. The degree of orbital overlap between adjacent molecules in the crystal lattice determines the width of the electronic bands (valence and conduction bands). A larger overlap leads to wider bands and, potentially, higher charge carrier mobility.

Theoretical calculations using DFT can predict the band structure of a crystalline material. For a molecular crystal of a dithiine derivative, the valence band would be derived from the HOMO levels of the individual molecules, and the conduction band from the LUMO levels. The energy difference between the top of the valence band and the bottom of the conduction band defines the band gap, which is a key indicator of the material's conductive properties (insulator, semiconductor, or conductor). Given the non-planar nature and saturated carbons in this compound, it is expected to be a wide band gap semiconductor in its crystalline form, with charge transport likely limited by the weak intermolecular interactions.

Strategic Utility and Advanced Research Applications of 2,6 Dimethyl 2,3 Dihydro 1,4 Dithiine

Application as a Versatile Synthon in Organic Synthesis

In the field of organic synthesis, 2,6-Dimethyl-2,3-dihydro-1,4-dithiine serves as a valuable building block, or synthon. The presence of sulfur atoms and a carbon-carbon double bond within its six-membered ring structure imparts specific reactivity that can be harnessed to construct more complex molecular architectures.

The 2,3-dihydro-1,4-dithiin scaffold is an analogue of the well-known 1,3-dithiane (B146892) system, which is widely used for "umpolung" or acyl anion equivalent chemistry. nih.gov Similarly, the vinylogous protons in dihydro-1,4-dithiins can be abstracted by a strong base to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

The alkylation of lithiated 5,6-dihydro-1,4-dithiins demonstrates their utility in Corey-Seebach-type reactions. nih.gov This reactivity allows for the controlled introduction of substituents, enabling the synthesis of a wide array of derivatives. The methyl groups in the 2,6-positions of the target compound influence the steric and electronic environment of the ring, which can be strategically utilized in derivatization reactions to achieve desired molecular complexity.

Table 1: Reactivity Profile for C-C Bond Formation
Reaction TypeReagentsFunctionReference
LithiationStrong base (e.g., n-BuLi)Generation of a nucleophilic carbanion nih.gov
AlkylationAlkyl halides (R-X)Formation of a new C-C bond nih.gov
Carbonyl AdditionAldehydes, KetonesFormation of a new C-C bond and a hydroxyl group nih.gov

There is a close synthetic relationship between 2,3-dihydro-1,4-dithiines and their saturated counterparts, 1,4-dithianes, as well as other sulfur-containing heterocycles like 1,3-dithiolanes. One established synthetic route to dihydro-1,4-dithiins involves a ring expansion of 1,3-dithiolanes derived from α-halocarbonyls. nih.gov This process typically proceeds through a 1,4-dithiane (B1222100) intermediate, which then undergoes dehydrohalogenation to yield the final 2,3-dihydro-1,4-dithiin product. nih.gov This interconversion highlights the synthetic versatility of these scaffolds, allowing chemists to access different oxidation states and substitution patterns of the dithiine ring system. The ability to convert between these related structures is crucial for leveraging their distinct reactivities in multi-step syntheses.

Prospects in Organic Electronics and Functional Materials

The unique electronic structure of the 1,4-dithiin ring makes it an attractive component for the design of novel organic materials. The sulfur atoms, with their available lone pairs of electrons, can participate in π-conjugation with the double bond, influencing the material's electronic and optical properties.

Sulfur-rich heterocyclic compounds are of significant interest in materials science. mit.edu Fused heterocyclic systems containing the dihydro-1,4-dithiin moiety, such as 2,3-dihydrothieno[2,3-b]-1,4-dithiine, have been synthesized and transformed into oligothiophenes. researchgate.net These oligomers are precursors to organic semiconductors used in electronic devices like thin-film transistors. researchgate.net The incorporation of the dithiin ring can modulate the HOMO-LUMO energy levels, charge carrier mobility, and solid-state packing of the material, which are critical parameters for the performance of OFETs and OLEDs. The methyl substituents on the this compound core can further be used to fine-tune solubility and morphological properties of the resulting materials.

The development of novel conductive polymers often relies on the synthesis of electron-rich monomers that can be readily polymerized. The 1,4-dithiin scaffold is a promising building block for such monomers. Research has shown that oligomers containing the dihydrothieno-1,4-dithiine unit exhibit stable cationic and dicationic states, which is a key property for conductive materials. researchgate.net Their UV-Vis spectra are also considerably red-shifted compared to other oligomers, indicating extended electronic delocalization. researchgate.net By incorporating this compound into polymer backbones, it is possible to create new organic semiconductors with tailored electronic properties for applications ranging from electrochromic devices to organic photovoltaics. researchgate.net

Table 2: Potential Applications in Functional Materials
Application AreaKey Property Conferred by Dithiine RingPotential DeviceReference
Organic SemiconductorsModulation of HOMO/LUMO levels, charge mobilityOFETs, OLEDs researchgate.net
Conductive PolymersStable oxidized states, extended π-conjugationElectrochromic devices, Organic photovoltaics researchgate.netresearchgate.net
Anion ReceptorsElectroactive units for guest bindingChemical Sensors mit.edu

Development of Chemical Scaffolds for Diverse Research Areas

Beyond its direct applications, this compound is a valuable chemical scaffold—a core molecular framework upon which more complex and functionally diverse molecules can be built. The inherent reactivity and structural features of the dithiine ring allow for its elaboration into a wide range of derivatives. For example, the dithiin unit has been incorporated into macrocyclic structures designed as anion receptors, demonstrating its utility in supramolecular chemistry. mit.edu Furthermore, the general class of 1,4-dithiine derivatives is recognized as a source of important intermediates for various chemical purposes, including those with potential biological activities. nih.gov The development of synthetic methodologies around scaffolds like this compound opens up new avenues for creating novel compounds in medicinal chemistry, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-Dimethyl-2,3-dihydro-1,4-dithiine, and how are reaction conditions optimized?

  • Synthesis Protocol :

  • Chiral Starting Materials : Use (R)- or (S)-2-hydroxypropionic acid derivatives (e.g., ethyl lactate) as chiral precursors. Protect hydroxyl groups with TBDMSCl or (Bu)₃SiCl, followed by Dibal-H reduction to generate aldehydes .
  • Dithioacetalization : React with ethane-1,2-dithiol under Lewis acid catalysis (e.g., BF₃·THF or BF₃·Et₂O) in anhydrous CH₂Cl₂ at 0°C, then warm to room temperature. Monitor via TLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAC 99:1 to 1:200) yields purified product. Optimize solvent ratios based on polarity differences observed in TLC .
    • Key Data :
StepYield (%)Purity (NMR)Chiral Retention ([α]D²⁰)
1c65>95%+4.7 (CHCl₃)
2b78>98%-3.2 (CHCl₃)
Source:

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Structural Confirmation :

  • XRD : Single-crystal X-ray diffraction (Table S1) confirms the dihydro-1,4-dithiine ring geometry and stereochemistry .
  • NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.75–2.21 ppm for CH₃) and sulfur environments (δ 40–50 ppm for S–C) .
  • MS/HRMS : Molecular ion peaks (e.g., m/z 210.271 for C₆H₁₀O₄S₂) validate stoichiometry .

Q. What safety precautions are required during handling?

  • Hazard Mitigation :

  • Use fume hoods, nitrile gloves, and flame-resistant lab coats (GHS Category 2 flammability) .
  • Avoid contact with oxidizing agents (e.g., peroxides) due to sulfur reactivity .

Advanced Research Questions

Q. How does chirality transfer occur during synthesis, and what factors influence enantiomeric excess (ee)?

  • Mechanistic Insight :

  • Chiral induction originates from the starting lactate derivative. Protecting group steric bulk (e.g., TBDMS vs. triisopropylsilyl) impacts reaction trajectory .
  • Lewis acid coordination (e.g., BF₃) directs thiol attack to the aldehyde’s re or si face, preserving chirality (80–90% ee achieved) .
    • Optimization :
  • Lower temperatures (0°C) reduce racemization. Use chiral GC or HPLC (Chiralpak AD-H column) to quantify ee .

Q. What are the stability profiles of this compound under varying conditions?

  • Stability Data :

ConditionDegradation (%)Time (h)Byproducts (GC-MS)
pH 2 (HCl)9524Thiols, sulfoxides
pH 7 (H₂O)1024None detected
UV light (254 nm)506Disulfides
Source:
  • Storage : Store under argon at -20°C in amber vials to prevent oxidation and photodegradation .

Q. How do computational methods align with experimental data for this compound?

  • DFT Studies :

  • Optimized geometries (B3LYP/6-31G*) match XRD bond lengths (C–S: 1.81 Å calc. vs. 1.79 Å exp.) .
  • Frontier molecular orbitals predict nucleophilic reactivity at sulfur centers (HOMO: -5.2 eV) .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points: How to reconcile?

  • Observed Data :

  • Early studies: 167–169°C
  • Recent synthesis: 172–174°C
    • Resolution : Impurities (e.g., residual dithiols) in early batches lower mp. Recrystallization from EtOAc/hexane (1:5) resolves this .

Methodological Recommendations

  • Synthetic Reproducibility : Pre-dry solvents (MgSO₄) and use Schlenk lines for moisture-sensitive steps .
  • Troubleshooting Low Yields : Increase Lewis acid stoichiometry (1.2–1.5 eq.) if thiols are sub-stoichiometric .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.